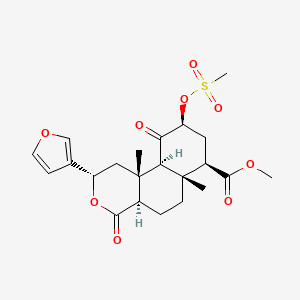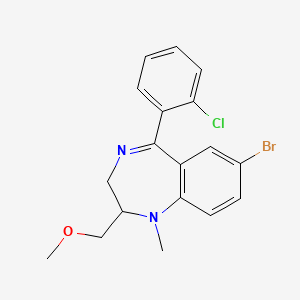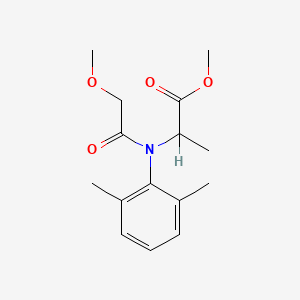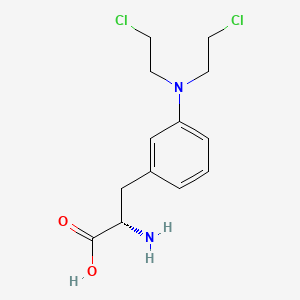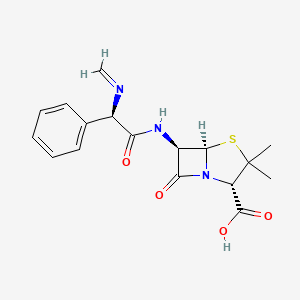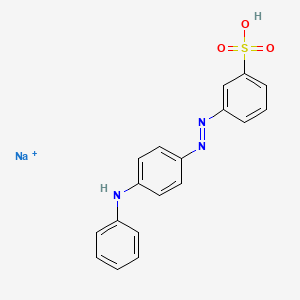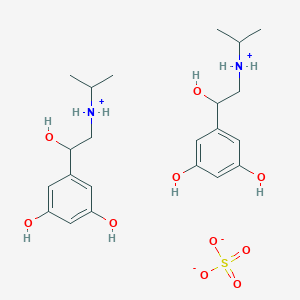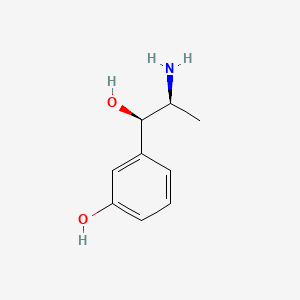
甲硫咪唑酮
描述
. It was initially developed in the 1960s and showed promising results against smallpox infections. its widespread use was limited due to logistical challenges in developing countries and the availability of alternative treatments .
科学研究应用
甲替沙酮有几个科学研究应用:
化学: 它被用作模型化合物来研究抗病毒机制和相关抗病毒剂的合成。
生物学: 甲替沙酮用于研究以了解病毒复制和蛋白质合成的抑制。
医学: 它已被研究用于治疗病毒感染,特别是痘病毒引起的感染。
作用机制
甲替沙酮通过抑制病毒中信使 RNA 和蛋白质的合成来发挥其抗病毒作用。这种抑制阻止了病毒在宿主生物体内的复制和传播。甲替沙酮的分子靶标包括参与转录和翻译过程的病毒酶和蛋白质。 通过与这些靶标结合,甲替沙酮会破坏病毒机制的正常功能,从而抑制病毒复制 .
生化分析
Biochemical Properties
Methisazone plays a significant role in biochemical reactions, particularly in the inhibition of mRNA and protein synthesis
Cellular Effects
Methisazone has been shown to have suppressive effects on both immune and hematopoietic cellular responses . It influences cell function by inhibiting mRNA and protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methisazone involves the inhibition of mRNA and protein synthesis This inhibition can lead to changes in gene expression and can affect the activity of enzymes and other proteins within the cell
准备方法
甲替沙酮是通过 N-甲基靛红与硫代半卡巴肼缩合合成的 . 该反应通常涉及在受控条件下将反应物在适当的溶剂中加热,以生成甲替沙酮。 工业生产方法可能涉及优化反应条件以最大限度地提高产率和纯度,以及扩大生产规模以进行大规模生产 .
化学反应分析
相似化合物的比较
甲替沙酮与其独特的抑制信使 RNA 和蛋白质合成的机制相比,其他抗病毒化合物是独一无二的。类似的化合物包括:
利巴韦林: 一种抑制病毒 RNA 合成的抗病毒药物。
阿昔洛韦: 一种靶向病毒 DNA 聚合酶的抗病毒剂。
西多福韦: 一种抑制病毒 DNA 合成的抗病毒药物。虽然这些化合物具有抗病毒特性,但甲替沙酮独特的作用机制及其对痘病毒的特殊有效性使其有别于其他抗病毒剂.
属性
IUPAC Name |
(2-hydroxy-1-methylindol-3-yl)iminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUCVNWOZLIGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046413, DTXSID10859687 | |
| Record name | Methisazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-68-5, 26153-15-1 | |
| Record name | Methisazone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metisazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methisazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methisazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69811 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methisazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metisazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHISAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3QML4J07E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methisazone exert its antiviral effect?
A: Methisazone primarily acts by inhibiting the synthesis of late viral proteins, effectively preventing the assembly of complete, infectious viral particles. [, , , ] This occurs when the compound is present during a significant portion of the viral replication cycle. [] In the case of vaccinia virus, methisazone disrupts the formation of the polyribosomal late messenger RNA complex, hindering the production of essential viral proteins. []
Q2: Against which viruses has methisazone demonstrated activity?
A: Methisazone exhibits a broad spectrum of activity against both DNA and RNA viruses. It is most recognized for its efficacy against poxviruses like variola (smallpox) and vaccinia. [, , , , ] Notably, it has shown greater efficacy in preventing smallpox in exposed individuals (prophylaxis) rather than treating the disease after clinical manifestation. [, , , ] Research indicates its potential against other viruses, including:
- Adenoviruses: Methisazone inhibits various adenovirus types, including 3, 7, 9, 11, 14, 16, 17, 21, and 28, as well as the simian adenovirus SV15. []
- Herpesviruses: Methisazone shows activity against certain herpesviruses, such as varicella-zoster virus (chickenpox), and has been investigated for potential in treating herpes simplex virus. [, , , ]
- Other RNA viruses: Studies demonstrate methisazone's inhibitory effects on the replication of RNA viruses like cowpea chlorotic mottle virus, foot-and-mouth disease virus, and certain rhinoviruses. [, ]
Q3: Are there differences in methisazone's efficacy against different poxviruses?
A: Yes, methisazone exhibits varying degrees of effectiveness against different poxviruses. While it effectively inhibits vaccinia virus replication in humans and animal models, it does not demonstrate the same level of protection against the closely related mousepox virus (ectromelia virus) in mice. [] This suggests that subtle differences in viral proteins or replication mechanisms can significantly impact methisazone's efficacy.
Q4: What is the molecular formula, weight, and relevant spectroscopic data for methisazone?
A: Methisazone has the molecular formula C10H11N4OS and a molecular weight of 235.29 g/mol. Detailed spectroscopic data, including infrared (IR) spectra analysis, can be found in scientific publications. [, ]
Q5: Does the modified form of methisazone remain stable over time?
A: No, the unstable polymorph of methisazone, formed through grinding, tends to revert to its original fibrous form upon storage. [] This reversion negatively affects its solubility and bioavailability. [] Further research and formulation strategies are needed to improve the long-term stability of the more soluble form of methisazone.
Q6: What approaches can enhance the stability and bioavailability of methisazone?
A6: Researchers are exploring various formulation strategies to overcome the challenges associated with methisazone's stability and bioavailability. These include:
- Complexation: Studies demonstrate that complexing methisazone with metals like copper can influence its stability and potentially its activity. []
- Novel drug delivery systems: Incorporating methisazone into nanoparticles or other advanced drug delivery systems could offer a promising avenue for improving its stability, solubility, and targeted delivery. []
Q7: Does methisazone interact with the immune system?
A: Yes, studies have shown that methisazone can have both stimulatory and suppressive effects on the immune system. [, ] At therapeutic doses, methisazone has been shown to suppress both humoral and cellular immune responses in mice. [] This immunosuppressive effect was observed in antibody responses to sheep erythrocytes and in the response of hemopoietic colony-forming cells to adjuvant stimulation. [, ]
Q8: Can methisazone be used safely alongside other medications?
A: More research is needed to fully understand the potential for interactions between methisazone and other medications. Clinicians should be aware of the potential for additive effects when co-administering methisazone with other drugs known to suppress the immune system. []
Q9: What are the current research areas focusing on methisazone?
A9: Despite its limited use, methisazone continues to be investigated for its potential in various areas:
- Drug repurposing: Researchers are exploring the use of methisazone against emerging viral infections, including SARS-CoV-2, through computational modeling and in vitro studies. [, ]
- Novel derivatives: Synthesizing and evaluating new methisazone derivatives with improved potency, stability, and pharmacokinetic profiles is an active area of research. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




